molecular formula C15H23N5OS B5615189 N-[3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)propyl]-2-isopropyl-4-methyl-1,3-thiazole-5-carboxamide

N-[3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)propyl]-2-isopropyl-4-methyl-1,3-thiazole-5-carboxamide

Cat. No. B5615189
M. Wt: 321.4 g/mol
InChI Key: QOFFSUTUBKHVEP-UHFFFAOYSA-N
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Description

"N-[3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)propyl]-2-isopropyl-4-methyl-1,3-thiazole-5-carboxamide" is a complex organic molecule that likely possesses unique biological and chemical properties due to its intricate structure, which includes a triazole ring, a thiazole ring, and a carboxamide group. These structural elements suggest potential activity in various chemical and biological processes.

Synthesis Analysis

The synthesis of complex organic compounds like this typically involves multi-step chemical reactions, starting from simpler molecules. While specific synthesis details for this compound are not directly available, related works suggest a stepwise approach, beginning with the preparation of key intermediates like triazole or thiazole derivatives, followed by coupling reactions to introduce various substituents and finalize the structure (Zadorozhnii et al., 2019).

Molecular Structure Analysis

The molecular structure of such a compound is characterized by its specific atomic arrangement and bond connections, which can be elucidated using spectroscopic techniques such as NMR and X-ray crystallography. The presence of dimethyl-triazole and isopropyl-methyl-thiazole moieties suggests a complex three-dimensional structure that could exhibit specific intermolecular interactions and stereochemistry, impacting its biological and chemical properties (Prabhuswamy et al., 2016).

Mechanism of Action

The mechanism of action of 1,2,4-triazole derivatives can vary greatly depending on their structure and the target they interact with. For instance, some 1,2,4-triazole derivatives have shown promising anticancer activity by inducing apoptosis in cancer cells .

Safety and Hazards

The safety and hazards of 1,2,4-triazole derivatives can also vary depending on their structure. Some compounds have shown very weak cytotoxic effects toward normal cells compared with doxorubicin .

Future Directions

The future directions in the study of 1,2,4-triazole derivatives could involve the synthesis of new derivatives with improved pharmacological properties and lower toxicity. Additionally, further investigation into their mechanisms of action could lead to the development of more effective therapeutic agents .

properties

IUPAC Name

N-[3-(3,5-dimethyl-1,2,4-triazol-1-yl)propyl]-4-methyl-2-propan-2-yl-1,3-thiazole-5-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N5OS/c1-9(2)15-17-10(3)13(22-15)14(21)16-7-6-8-20-12(5)18-11(4)19-20/h9H,6-8H2,1-5H3,(H,16,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOFFSUTUBKHVEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C(C)C)C(=O)NCCCN2C(=NC(=N2)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N5OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)propyl]-2-isopropyl-4-methyl-1,3-thiazole-5-carboxamide

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